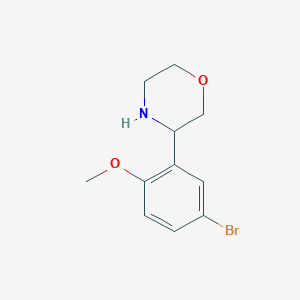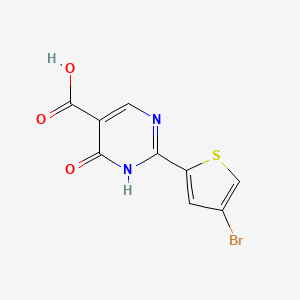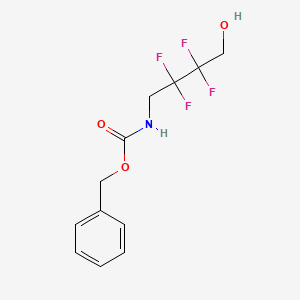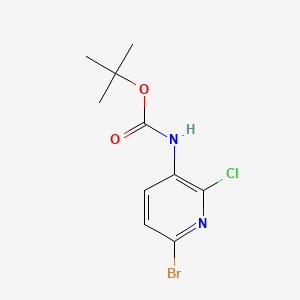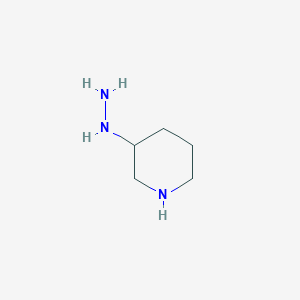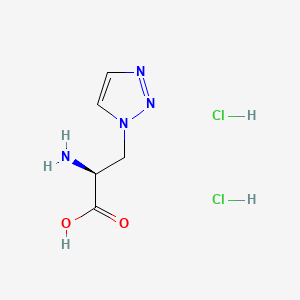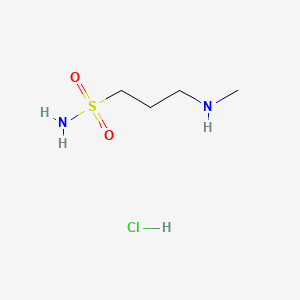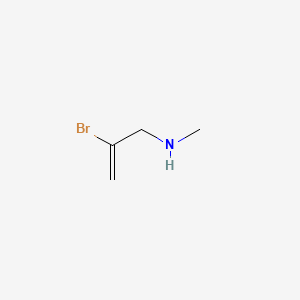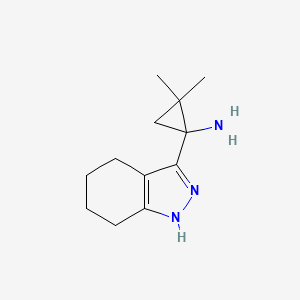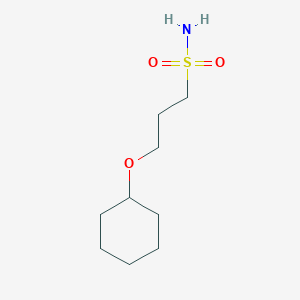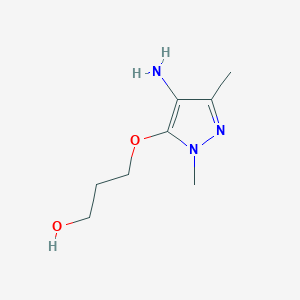
3-((4-Amino-1,3-dimethyl-1h-pyrazol-5-yl)oxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as catalysts.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
4-Amino-1,3-dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
3-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy)butan-1-ol: Contains an additional carbon in the alkyl chain.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C8H15N3O2 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
3-(4-amino-2,5-dimethylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-3-4-12/h12H,3-5,9H2,1-2H3 |
InChI 键 |
ZWOLFQJYEUHWCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1N)OCCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
